![molecular formula C14H13ClN2O3S B5770382 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5770382.png)
5-{[(2-chlorophenyl)amino]sulfonyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(2-chlorophenyl)amino]sulfonyl}-2-methylbenzamide, commonly known as CAMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CAMB belongs to the class of sulfonamides and is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various tumors, making it an attractive target for cancer therapy.
Mécanisme D'action
CAMB inhibits CA IX by binding to its active site, which prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in the pH of cancer cells, which impairs their ability to survive and proliferate. Additionally, CAMB has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
CAMB has been shown to have minimal toxicity in normal cells and tissues. It has been reported to exhibit a selective cytotoxicity towards cancer cells that overexpress CA IX. CAMB's inhibition of CA IX also leads to a decrease in the production of lactate, which is a byproduct of anaerobic metabolism in cancer cells. This, in turn, leads to a decrease in the acidity of the tumor microenvironment, which can improve the efficacy of other cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
CAMB's potent inhibition of CA IX makes it an attractive target for cancer therapy. Its low toxicity towards normal cells and tissues also makes it a promising candidate for clinical trials. However, CAMB's poor solubility in water and low bioavailability are significant limitations for its use in cancer therapy. These issues can be addressed by developing more soluble derivatives of CAMB or using alternative drug delivery systems.
Orientations Futures
There are several future directions for CAMB research. One area of interest is the development of CAMB derivatives with improved solubility and bioavailability. Another area of research is the combination of CAMB with other cancer therapies to improve their efficacy. CAMB's potential use in imaging and diagnosis of tumors is also an area of interest. Further studies are needed to understand the mechanism of CAMB's selectivity towards cancer cells and its effect on the tumor microenvironment. Overall, CAMB shows great promise as a potential cancer therapy, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of CAMB involves the reaction of 2-chloroaniline with 2-methylbenzoic acid in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then treated with sulfamide to obtain CAMB. The purity and yield of CAMB can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
CAMB has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. CAMB's anticancer activity is attributed to its ability to inhibit CA IX, which is overexpressed in hypoxic regions of tumors. CA IX plays a crucial role in maintaining the pH balance of cancer cells, and its inhibition by CAMB leads to a decrease in cancer cell proliferation and survival.
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)sulfamoyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-9-6-7-10(8-11(9)14(16)18)21(19,20)17-13-5-3-2-4-12(13)15/h2-8,17H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKPEALXYGCGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

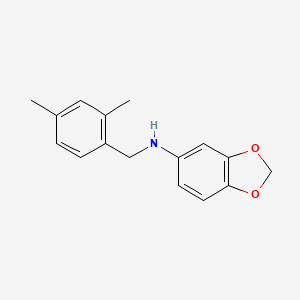
![1-(4-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5770331.png)
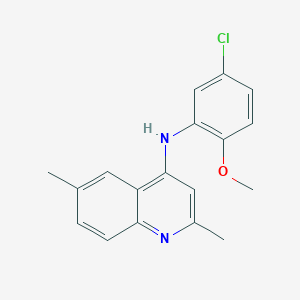
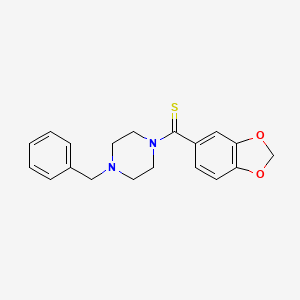
![N'-(2,4-dimethoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5770355.png)
![3-chloro-4-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5770359.png)
![1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5770366.png)
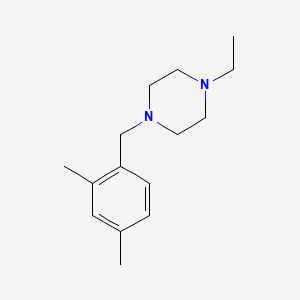
![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5770374.png)
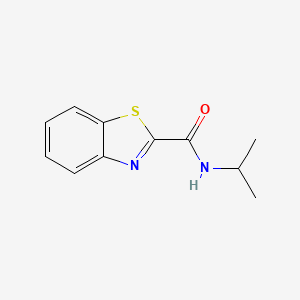

![1-ethyl-4-[(3-methylphenyl)sulfonyl]piperazine](/img/structure/B5770400.png)
![3,5-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5770406.png)
![N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5770411.png)